4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves the reaction of (4-chlorobenzoyl)pyruvic acid methyl ester with a mixture of aromatic aldehyde and 4-aminobenzoic acid ethyl ester in glacial acetic acid . This reaction yields ethyl 4-[5-aryl-3-hydroxy-2-oxo-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoates, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce the carbonyl group to an alcohol.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[5-aryl-3-hydroxy-4-(4-chlorobenzoyl)-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoates: This compound shares a similar core structure and is synthesized using similar methods.
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionic acid: This compound also contains a chlorobenzoyl group and is used in similar applications.
Uniqueness
4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
CAS No. |
4641-94-5 |
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Molecular Formula |
C23H23ClN2O4 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H23ClN2O4/c24-18-8-6-17(7-9-18)21(27)19-20(16-4-2-1-3-5-16)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2 |
InChI Key |
RSTZUWNORQNJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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